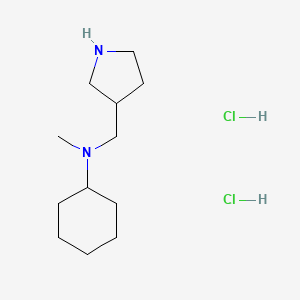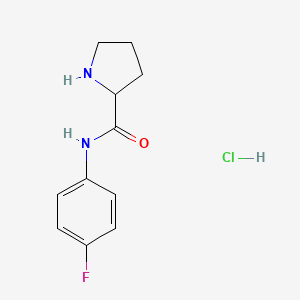
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2O and its molecular weight is 244.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Kinase Inhibition and Cancer Treatment
- N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These inhibitors showed promise in preclinical models of cancer, demonstrating complete tumor stasis in certain cases and advancing into clinical trials (Schroeder et al., 2009).
2. Antitubercular and Antibacterial Activities
- Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, incorporating the 4-fluorophenyl group, have shown significant antitubercular and antibacterial activities. This highlights the potential of these compounds in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).
3. Synthesis and Structural Analysis
- Research has focused on developing efficient synthetic methods for compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating an interest in exploring the structural and functional aspects of these compounds (Zhou et al., 2021).
4. Serotonin Receptor Antagonism
- Derivatives containing the 4-fluorophenyl group have been studied for their potential as serotonin receptor antagonists. This research is significant in the context of developing treatments for disorders like Alzheimer's disease and other neurological conditions (Fujio et al., 2000).
5. Crystal Structure and DFT Study
- Studies have also been conducted on the crystal structure and density functional theory (DFT) analysis of compounds incorporating the 4-fluorophenyl group. This research is critical for understanding the physicochemical properties and potential applications of these compounds (Qin et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
This compound interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by various interactions including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F–N and F–H interactions .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . This disruption leads to a decrease in ATP production, affecting the energy balance within the cell.
Pharmacokinetics
Similar compounds are generally well-absorbed and exhibit high protein binding . The metabolism of these compounds often involves CYP2D6 . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The inhibition of SDH by this compound leads to significant changes in the structure of mycelia and cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can lead to cell death, making this compound a potential fungicide .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring in its structure plays a significant role in its biochemical interactions
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDVQHSZAIPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


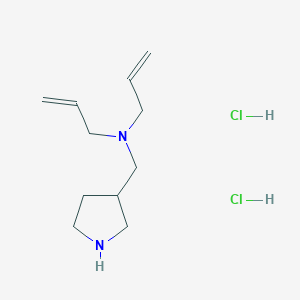
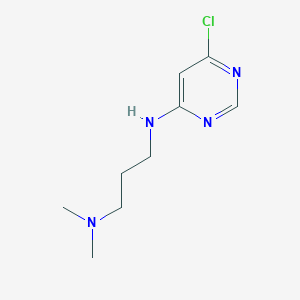
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)
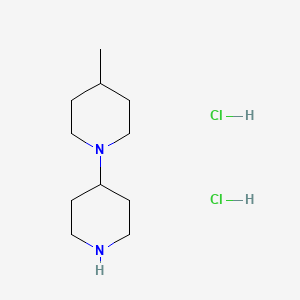
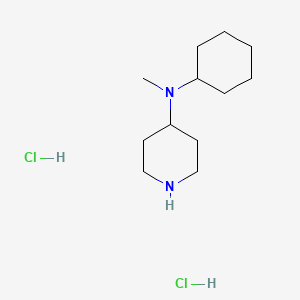
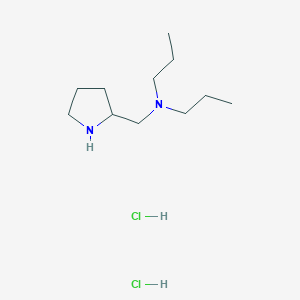
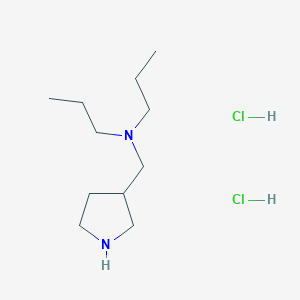
![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)
![N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424749.png)
![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride](/img/structure/B1424752.png)
![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)
